4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (FTB) is a synthetic compound that has been used in a variety of scientific research applications. It is a type of phenolic acid that has a wide range of biochemical and physiological effects. FTB is also known as 4-fluoro-2-methoxy-5-trifluoromethylbenzoic acid and 4-fluoro-2-methoxy-5-trifluoromethylbenzoate. It is a white crystalline solid with a molecular weight of 300.21 and a purity of 95%. FTB has been used in the synthesis of novel compounds, protein-protein interactions, and as a reagent in organic synthesis.
Mechanism of Action
FTB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to reduce inflammation and pain. FTB has also been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX has been found to reduce inflammation and pain.
Biochemical and Physiological Effects
FTB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Inhibition of these enzymes has been found to reduce inflammation and pain. FTB has also been found to have antioxidant and anti-cancer properties. It has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
FTB has several advantages when used in laboratory experiments. It is a highly pure compound with a purity of 95%. It is also a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it suitable for long-term storage.
However, there are some limitations to using FTB in laboratory experiments. It is a relatively new compound, so there is still a lack of data regarding its safety and toxicity. Additionally, it is a synthetic compound, so it is not always available in sufficient quantities for large-scale research projects.
Future Directions
Given the wide range of biochemical and physiological effects of FTB, there are many potential future directions for research. These include further studies on the mechanism of action of FTB and its effects on inflammation, pain, and cancer. Additionally, further research could be done to evaluate the safety and toxicity of FTB, as well as its potential uses in drug design and drug delivery systems. Finally, further research could be done to explore the potential of FTB as a novel therapeutic agent.
Synthesis Methods
FTB can be synthesized from 4-fluoro-2-methoxybenzoic acid and trifluoromethanesulfonyl chloride in a three-step process. The first step involves the formation of a dithioester from 4-fluoro-2-methoxybenzoic acid and trifluoromethanesulfonyl chloride. The second step involves the reaction of the dithioester with trifluoromethanesulfonic anhydride to form the trifluoromethyl ester of 4-fluoro-2-methoxybenzoic acid. The third and final step involves the reaction of the trifluoromethyl ester with potassium hydroxide to form 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid.
Scientific Research Applications
FTB has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, protein-protein interactions, and as a reagent in organic synthesis. It has also been used in the study of enzyme-catalyzed reactions, drug design, and drug delivery systems. FTB has been used in the study of the mechanisms of action of various drugs, including antibiotics, antifungals, antivirals, and anticancer agents.
properties
IUPAC Name |
4-fluoro-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-2-8(15(17,18)19)6-12(13)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYHMXNEGQCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692127 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261968-88-0 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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